molecular formula C5HF9NaO2 B1604223 Sodium perfluorovalerate CAS No. 2706-89-0

Sodium perfluorovalerate

Cat. No.: B1604223
CAS No.: 2706-89-0
M. Wt: 287.04 g/mol
InChI Key: ARVFDUCSWBZZQC-UHFFFAOYSA-N
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Description

Sodium perfluorovalerate, also known as sodium perfluoropentanoate, is a fluorinated organic compound belonging to the class of perfluoroalkyl substances (PFAS). It is characterized by its high thermal stability, chemical resistance, and low surface tension. The compound is typically found as a colorless crystalline powder and is known for its strong defatting properties and low surface tension. Its aqueous solutions are alkaline in nature .

Preparation Methods

Sodium perfluorovalerate can be synthesized through several methods:

Chemical Reactions Analysis

Sodium perfluorovalerate undergoes various chemical reactions, including:

Scientific Research Applications

Sodium perfluorovalerate has a wide range of applications in scientific research and industry:

Mechanism of Action

The precise mechanism of action of sodium perfluorovalerate is not fully understood. it is known to interact with various molecular targets and pathways:

    Molecular Targets: The compound’s fluorinated structure allows it to interact with lipid membranes and proteins, potentially disrupting normal cellular functions.

    Pathways Involved: It may affect pathways related to lipid metabolism and cellular signaling, although further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Sodium perfluorovalerate can be compared with other perfluorinated compounds, such as:

Properties

CAS No.

2706-89-0

Molecular Formula

C5HF9NaO2

Molecular Weight

287.04 g/mol

IUPAC Name

sodium;2,2,3,3,4,4,5,5,5-nonafluoropentanoate

InChI

InChI=1S/C5HF9O2.Na/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14;/h(H,15,16);

InChI Key

ARVFDUCSWBZZQC-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+]

Canonical SMILES

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O.[Na]

Key on ui other cas no.

2706-89-0

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium perfluorovalerate
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